molecular formula C10H9IO B11848543 7-Iodo-6-methyl-2,3-dihydroinden-1-one

7-Iodo-6-methyl-2,3-dihydroinden-1-one

Cat. No.: B11848543
M. Wt: 272.08 g/mol
InChI Key: PVCYYNGSFIUMPJ-UHFFFAOYSA-N
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Description

7-Iodo-6-methyl-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of an iodine atom and a methyl group attached to the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-6-methyl-2,3-dihydroinden-1-one typically involves the iodination of 6-methyl-2,3-dihydroinden-1-one. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, solvent, and reaction time, to achieve high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-6-methyl-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

7-Iodo-6-methyl-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Iodo-6-methyl-2,3-dihydroinden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
  • 1H-Inden-1-one, 2,3-dihydro-

Uniqueness

7-Iodo-6-methyl-2,3-dihydroinden-1-one is unique due to the specific positioning of the iodine and methyl groups on the indanone structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

7-iodo-6-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-2-3-7-4-5-8(12)9(7)10(6)11/h2-3H,4-5H2,1H3

InChI Key

PVCYYNGSFIUMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC2=O)C=C1)I

Origin of Product

United States

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